molecular formula C5H9N3O B159084 5-Amino-1-(2-hydroxyethyl)pyrazole CAS No. 73616-27-0

5-Amino-1-(2-hydroxyethyl)pyrazole

Cat. No.: B159084
CAS No.: 73616-27-0
M. Wt: 127.14 g/mol
InChI Key: IHQRJCVJAUKIEP-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)pyrazole: is a heterocyclic organic compound with the molecular formula C5H9N3O It is characterized by the presence of an amino group at the 5-position and a hydroxyethyl group at the 1-position of the pyrazole ring

Mechanism of Action

Mode of Action

It is synthesized from 2-Hydroxyethylhydrazine and cyanoacetaldehyde . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known to be used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-(2-hydroxyethyl)pyrazole. It is a stable compound, but it may decompose under strong acidic or alkaline conditions . It is soluble in water, acids, bases, and organic solvents , which suggests that it can be distributed in various biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Amino-1-(2-hydroxyethyl)pyrazole involves the reaction of 2-Hydroxyethylhydrazine with cyanoacetaldehyde. The reaction typically proceeds under reflux conditions in an ethanol solution with the addition of a catalytic amount of glacial acetic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(2-hydroxyethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemistry: 5-Amino-1-(2-hydroxyethyl)pyrazole serves as a versatile building block in organic synthesis. It is used to construct a variety of heterocyclic compounds and can be incorporated into complex molecular frameworks .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of dyes, pigments, and polymers .

Comparison with Similar Compounds

  • 5-Amino-3-methylpyrazole
  • 5-Amino-1-phenylpyrazole
  • 5-Amino-4-cyanopyrazole

Comparison: Compared to these similar compounds, 5-Amino-1-(2-hydroxyethyl)pyrazole is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in water and its ability to participate in hydrogen bonding, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-(5-aminopyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQRJCVJAUKIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313186
Record name 5-Amino-1-(2-hydroxyethyl)pyrazole
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73616-27-0
Record name 5-Amino-1H-pyrazole-1-ethanol
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Record name 73616-27-0
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Record name 5-Amino-1-(2-hydroxyethyl)pyrazole
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Record name 5-Amino-1-(2-hydroxyethyl)pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the optimal conditions for synthesizing 5-Amino-1-(2-hydroxyethyl)pyrazole, and how does this synthesis method compare to previous approaches?

A1: Recent research [1, 3] outlines an efficient, one-pot synthesis of this compound. This method uses 2-cyano-3-ethoxylacrylate and 2-hydroxyethyl hydrazine as starting materials and proceeds through a three-step sequence: cyclization, hydrolysis, and acidification. This yields 5-Amino-1-(2-hydroxyethyl)-4-formic acid pyrazole, which then undergoes thermal decarboxylation to produce the target compound.

    Q2: Does this compound exhibit any biological activity on its own?

    A2: While this compound is primarily known as a synthetic intermediate for cefoselis sulfate, research suggests it might have independent biological effects. One study [2] investigated the effects of FK037, a cephalosporin antibiotic containing the this compound moiety, on rat liver enzymes. Interestingly, while the parent compound FK037 showed no impact on aldehyde dehydrogenase activity, its degradation product, 5-amino-1'-(2-hydroxyethyl)-pyrazole (AHP), also did not inhibit this enzyme in vitro. This suggests that the this compound component itself might not contribute to potential disulfiram-like reactions sometimes associated with cephalosporins.

    Q3: What further research is needed to fully understand the properties and applications of this compound?

    A3: While recent studies have elucidated efficient synthesis methods and hinted at potential biological activities, further research is needed to fully characterize this compound. Future investigations could explore:

      1. [^1^] Process Optimization for the Synthesis of 5-Amino-1-(2-hydroxyethyl) pyrazole.
      2. [^2^] Effects of FK037 on the Aldehyde Dehydrogenase and the Drug Metabolizing Enzyme System in Rats.
      3. [^3^] Process optimization for the synthesis of this compound.

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